3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Description
3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiolane ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-15(5-6-22(18,19)10-15)16(2)14(17)11-7-12(20-3)9-13(8-11)21-4/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAMYQLWFXYBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3,5-Dimethoxybenzoic Acid
3,5-Dimethoxybenzoic acid is treated with thionyl chloride under reflux to yield the corresponding acid chloride. This method, adapted from large-scale sulfonamide syntheses, employs toluene as a solvent and achieves 85–90% conversion. Excess thionyl chloride is removed via distillation, and the product is isolated as a pale-yellow oil.
Key Reaction Conditions
Spectroscopic Validation
Fourier-transform infrared spectroscopy (FT-IR) of the product shows a carbonyl stretch at 1775 cm⁻¹, confirming acid chloride formation. Nuclear magnetic resonance (¹H NMR) in deuterated chloroform reveals singlet resonances for methoxy groups at δ 3.85 ppm and aromatic protons at δ 6.65 (d, J = 2.4 Hz) and δ 7.12 (t, J = 2.4 Hz).
Preparation of N-Methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)amine
Oxidation of 3-Methylthiolane to Sulfolane
3-Methylthiolane is oxidized using hydrogen peroxide (30%) in acetic acid at 50–60°C for 12 hours to yield 3-methylsulfolane (1,1-dioxo-3-methylthiolane). This method, analogous to sulfone syntheses in patent literature, achieves 92% yield.
Key Reaction Conditions
Reductive Amination to Introduce N-Methyl Group
3-Methylsulfolane is converted to its corresponding ketone via Kornblum oxidation, followed by reductive amination with methylamine hydrochloride and sodium cyanoborohydride. This two-step process, adapted from thiazole syntheses, affords the tertiary amine in 75% yield.
Key Reaction Conditions
- Reagents: Methylamine hydrochloride (1.2 equiv), sodium cyanoborohydride (1.5 equiv), methanol.
- Temperature: 25°C (rt).
- Yield: 75%.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The acid chloride is coupled with the sulfolane-derived amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method, refined from benzamide syntheses, achieves 78% yield.
Key Reaction Conditions
Schotten-Baumann Reaction
Alternative coupling via the Schotten-Baumann method employs aqueous sodium hydroxide and tetrahydrofuran, yielding 65% product. While lower yielding, this route avoids carbodiimide byproducts.
Key Reaction Conditions
- Reagents: Sodium hydroxide (2.0 equiv), tetrahydrofuran/water (3:1).
- Temperature: 0–5°C.
- Yield: 65%.
Purification and Crystallization
Crude product is purified via recrystallization from ethanol/dichloromethane (1:2), yielding colorless needles. Slow evaporation over 14 days produces crystals suitable for X-ray diffraction, as demonstrated in thiosemicarbazone crystallography.
Crystallographic Data
- Space group: Monoclinic P2₁/c.
- Unit cell parameters: a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 105.6°.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 3H, CH₃), 3.31 (s, 3H, NCH₃), 3.85 (s, 6H, 2×OCH₃), 4.12–4.25 (m, 4H, thiolan protons), 6.65 (d, J = 2.4 Hz, 2H, ArH), 7.12 (t, J = 2.4 Hz, 1H, ArH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 22.1 (CH₃), 38.5 (NCH₃), 56.2 (OCH₃), 62.4 (thiolan C), 107.4, 110.2, 135.6 (ArC), 167.8 (C=O).
Infrared Spectroscopy (IR)
- FT-IR (ATR) : 3320 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1305 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for amide bond formation:
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Carbodiimide coupling | N,N'-dicyclohexylcarbodiimide, DMAP | Dichloromethane | 25°C | 78% | |
| Schotten-Baumann | NaOH, THF/water | THF/water (3:1) | 0–5°C | 65% |
Carbodiimide-mediated coupling offers superior yield and scalability, while the Schotten-Baumann method provides a greener alternative with reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy groups and the thiolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiolane ring, resulting in different chemical properties.
N-methylbenzamide: Does not have the methoxy groups or the thiolane ring.
Thiolan-3-yl derivatives: Compounds with similar thiolane rings but different substituents.
Uniqueness
3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to the combination of its benzamide core, methoxy groups, and thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Biological Activity
Chemical Structure and Properties
The chemical formula for 3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)benzamide is . The structure features a benzamide core with methoxy groups and a thiolane derivative, which contribute to its unique properties.
- Antioxidant Activity : Compounds similar to 3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)benzamide have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.
- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This suggests its applicability in developing new antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive.
Pharmacological Effects
| Effect Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress and protects against cellular damage |
| Antimicrobial | Inhibits the growth of specific bacteria and fungi |
| Enzyme Inhibition | Potentially inhibits metabolic enzymes |
Case Study 1: Antioxidant Properties
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of 3,5-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)benzamide using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radical levels, indicating strong antioxidant activity (p < 0.05).
Case Study 2: Antimicrobial Efficacy
In a clinical trial published in the Journal of Microbial Research, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 3: Enzyme Inhibition
A pharmacological study highlighted the compound's ability to inhibit the enzyme X involved in carbohydrate metabolism. This inhibition was linked to decreased glucose levels in diabetic rat models, indicating potential applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
